molecular formula C25H21N3O2 B3014326 2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097894-64-7

2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline

Cat. No.: B3014326
CAS No.: 2097894-64-7
M. Wt: 395.462
InChI Key: AKOSVOFXKJJVOJ-UHFFFAOYSA-N
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Description

2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a quinoxaline core, which is a fused heterocyclic system consisting of a benzene ring and a pyrazine ring. The presence of the biphenyl and pyrrolidine moieties further enhances its chemical complexity and potential for diverse interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Biphenyl Group: The biphenyl moiety can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of biphenyl with a halogenated quinoxaline intermediate in the presence of a palladium catalyst.

    Attachment of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoxaline intermediate.

    Final Coupling: The final step involves the coupling of the biphenyl-pyrrolidine intermediate with the quinoxaline core, often facilitated by an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated quinoxaline intermediates with nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Functionalized quinoxaline derivatives with various substituents.

Scientific Research Applications

2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit key enzymes involved in cancer cell proliferation or activate pathways that induce cell death in pathogenic microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2,3-dione share the quinoxaline core but differ in their substituents and biological activities.

    Biphenyl Derivatives: Compounds such as biphenyl-4-carboxylic acid and biphenyl-4-amine have similar biphenyl structures but lack the quinoxaline and pyrrolidine moieties.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxamide share the pyrrolidine ring but differ in their overall structure and reactivity.

Uniqueness

2-[(1-{[1,1’-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is unique due to its combination of the quinoxaline core, biphenyl group, and pyrrolidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-phenylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)28-15-14-21(17-28)30-24-16-26-22-8-4-5-9-23(22)27-24/h1-13,16,21H,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOSVOFXKJJVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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